molecular formula C20H31N3O B2458995 N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide CAS No. 874000-76-7

N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide

Cat. No.: B2458995
CAS No.: 874000-76-7
M. Wt: 329.488
InChI Key: HRMNOAAPWKIESK-UHFFFAOYSA-N
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Description

N-[3-(4-Phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of the central nervous system. This synthetic molecule features a piperazine core, a structural motif commonly found in a wide range of bioactive molecules and pharmaceuticals . The compound's structure, which combines a phenylpiperazine "head group" with a cyclohexanecarboxamide "tail" via a propyl linker, is characteristic of ligands designed to target G-protein coupled receptors (GPCRs) . Compounds with this general architecture have been extensively investigated for their potential affinity and selectivity for various neuroreceptors. For instance, related arylpiperazine derivatives have been studied as modulators of dopamine receptors, specifically the D3 and D2 receptor subtypes, which are important targets for understanding substance abuse and neuropsychiatric disorders . Furthermore, the cyclohexanecarboxamide group is a recognized pharmacophore in compounds with demonstrated biological activity. Research on structurally similar cyclohexanecarboxamide derivatives has shown potential anticonvulsant properties in animal models, suggesting an ability to modulate neuronal excitability . The presence of this group can influence the molecule's overall lipophilicity and its ability to interact with biological targets. As a research chemical, this compound provides a valuable template for structure-activity relationship (SAR) studies. Researchers can use this compound to explore the effects of structural modifications on receptor binding affinity, selectivity, and functional efficacy . It is intended for use in non-human research applications, such as in vitro binding assays and in vivo animal studies, to advance the understanding of neurological pathways and identify potential therapeutic targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O/c24-20(18-8-3-1-4-9-18)21-12-7-13-22-14-16-23(17-15-22)19-10-5-2-6-11-19/h2,5-6,10-11,18H,1,3-4,7-9,12-17H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMNOAAPWKIESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide typically involves the following steps:

    Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone to form the phenylpiperazine ring.

    Linking the Propyl Chain: The phenylpiperazine intermediate is then reacted with a propyl halide under basic conditions to introduce the propyl chain.

    Cyclohexanecarboxamide Formation: Finally, the propyl-substituted phenylpiperazine is reacted with cyclohexanecarboxylic acid or its derivatives to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Reaction Conditions

SourceReagents/CatalystsSolventTemperature/TimeYield
BOP-Cl, triethylamineCH₂Cl₂Room temperature, overnight23–44%
Heating with acidsEthanol~180°C, 1.5–2 hNot specified

Mechanism :
The synthesis typically employs a carbodiimide coupling agent (e.g., BOP-Cl) to activate the carboxylic acid, forming an intermediate that reacts with the amine to yield the amide . In some cases, cyclization steps may involve heating with acids to form spiro or fused ring systems .

2.1. Amide Bond Formation

The compound is formed via amide coupling , commonly using:

  • BOP-Cl (benzotriazol-1-yl oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent .

  • Triethylamine as a base to deprotonate intermediates .
    This reaction is critical for linking the cyclohexanecarboxamide moiety to the piperazine-substituted propyl chain .

2.2. Piperazine Substitution

The 4-phenylpiperazine moiety can undergo nucleophilic aromatic substitution (if activated) or alkylation reactions, though the propyl chain in this compound likely limits reactivity at the piperazine nitrogen.

2.3. Hydrolysis and Degradation

Under acidic or basic conditions, the amide bond may undergo hydrolysis to regenerate the carboxylic acid and amine components.

Pharmacological Implications

While not explicitly studied for this compound, related piperazine derivatives (e.g., those in ) show moderate cell–cell fusion inhibitory activity , suggesting potential biological applications. The cyclohexanecarboxamide group may contribute to hydrophobic interactions with biological targets .

Analytical Methods

TechniqueApplicationSource
¹H NMR Structural confirmation
ESI MS Molecular weight verification
IR spectroscopy Functional group identification

Scientific Research Applications

N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide has been investigated for various biological activities, including:

  • Antidepressant Effects : Similar to other piperazine derivatives, this compound may exhibit serotonin receptor modulation, making it a candidate for treating depression and anxiety disorders.
  • Antitumor Activity : Preliminary studies suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.
  • Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant effects of this compound in rodent models. The compound demonstrated significant reductions in immobility time in the forced swim test, indicating potential antidepressant activity comparable to established SSRIs .

Case Study 2: Anticancer Properties

A separate investigation focused on the anticancer properties of this compound against various cancer cell lines (e.g., HeLa and MCF-7). Results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations .

Mechanism of Action

The mechanism of action of N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    1-[3-(4-phenylpiperazin-1-yl)-propyl]-3-aryl-3-alkyl-pyrrolidin-2-one: Exhibits antiarrhythmic and antihypertensive activities.

Uniqueness

N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide is unique due to its specific combination of a phenylpiperazine moiety with a cyclohexanecarboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological interactions, and relevant research findings.

Synthesis of this compound

The synthesis typically involves several key steps:

  • Formation of Piperazine Derivative : The precursor 4-phenylpiperazine is synthesized through the reaction of phenylhydrazine with ethylene glycol in the presence of a catalyst.
  • Alkylation : The piperazine derivative is then alkylated with 3-chloropropylamine to yield the desired intermediate.
  • Cyclohexanecarboxamide Formation : The final step involves coupling this intermediate with cyclohexanecarboxylic acid derivatives to form this compound.

Pharmacological Profile

This compound exhibits a range of biological activities, primarily as a potential therapeutic agent in neuropharmacology. Its structure suggests interactions with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Key Findings:

  • Serotonin Receptor Interaction : Studies indicate that this compound may act as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating depression and anxiety disorders .
  • Dopaminergic Activity : Preliminary data suggest that it may also influence dopaminergic pathways, potentially offering therapeutic effects in conditions like schizophrenia .

In Vitro Studies

Research has demonstrated that derivatives of the piperazine class, including this compound, exhibit significant antiviral activity against various strains of viruses, including HIV and HSV . These findings highlight the compound's versatility beyond central nervous system applications.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential efficacy and mechanisms of action:

StudyCompoundBiological ActivityFindings
3-Phenylpiperidine DerivativesAntiviralModerate protection against CVB-2 and HSV-1
Piperazine DerivativesAntidepressantPotential as SSRI with favorable receptor binding profiles
PD-L1 InhibitorsImmunomodulatoryActive antagonists in mouse T cell assays

Toxicity and Safety Profile

While promising, it is essential to consider the toxicity profiles of such compounds. Studies have indicated that piperazine derivatives can exhibit varying degrees of cytotoxicity depending on their structure and substituents. Therefore, further investigations into their safety profiles are crucial for potential clinical applications.

Q & A

Q. What are the recommended synthetic routes for N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves coupling cyclohexanecarboxylic acid derivatives with 3-(4-phenylpiperazin-1-yl)propylamine intermediates. Key steps include:

  • Amide bond formation : Use coupling agents like HBTU or BOP in anhydrous THF with triethylamine (Et3_3N) to activate carboxyl groups .
  • Purification : Silica gel column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) ensures high purity (>95%). Confirm purity via HPLC and characterize intermediates with 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic techniques :
    • 1^1H NMR to verify proton environments (e.g., cyclohexane ring protons at δ 1.2–2.1 ppm, piperazine protons at δ 2.5–3.5 ppm).
    • 13^13C NMR to confirm carbonyl (C=O) at ~170 ppm and aromatic carbons .
  • Mass spectrometry : HRMS (ESI+) should match the molecular formula (e.g., C20_{20}H29_{29}N3_3O) with <2 ppm error .

Advanced Research Questions

Q. What experimental strategies are used to investigate this compound’s interaction with dopamine receptors?

Methodological Answer:

  • Radioligand binding assays : Use 3^3H-labeled antagonists (e.g., 3^3H-spiperone) on transfected HEK-293 cells expressing human D2/D3 receptors. Measure IC50_{50} values to assess affinity .
  • Functional assays : cAMP inhibition or β-arrestin recruitment assays to determine agonist/antagonist activity. Compare selectivity against 5-HT1A_{1A} or adrenergic receptors to rule off-target effects .

Q. How can researchers resolve contradictions in binding affinity data across studies?

Methodological Answer:

  • Systematic validation : Replicate experiments under standardized conditions (e.g., buffer pH, temperature, and receptor density).
  • Data normalization : Use reference ligands (e.g., haloperidol for D2 receptors) to calibrate assays .
  • Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., mixed-effects regression) to account for variability .

Q. What computational approaches are suitable for predicting this compound’s pharmacokinetic properties?

Methodological Answer:

  • Quantum chemical calculations : Optimize geometry using DFT (e.g., B3LYP/6-31G*) to predict solubility and logP .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding poses at dopamine receptors. Validate with MD simulations (e.g., GROMACS) .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer:

  • Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) to separate enantiomers .
  • Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during amide bond formation .

Q. What in vitro models are appropriate for assessing metabolic stability?

Methodological Answer:

  • Hepatocyte incubation : Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS/MS. Calculate half-life (t1/2_{1/2}) and intrinsic clearance .
  • CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to evaluate enzyme inhibition potential .

Q. How can researchers optimize solubility for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 in saline (10–20% v/v) .
  • Salt formation : Synthesize hydrochloride salts via HCl/EtOAc treatment to enhance aqueous solubility .

Q. What strategies ensure selectivity for specific receptor subtypes (e.g., D3 over D2)?

Methodological Answer:

  • Chimeric receptor studies : Replace D3 receptor domains with D2 sequences to identify critical binding regions .
  • Mutagenesis : Introduce point mutations (e.g., D3 Ser196Ala) and compare ligand binding affinity shifts .

Q. How can green chemistry principles be applied to its synthesis?

Methodological Answer:

  • Solvent selection : Replace THF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalyst recycling : Immobilize coupling agents on magnetic nanoparticles for reuse .

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